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molecular formula C5H3ClFNO B1490483 2-Chloro-3-fluoro-5-hydroxypyridine CAS No. 870062-76-3

2-Chloro-3-fluoro-5-hydroxypyridine

Cat. No. B1490483
M. Wt: 147.53 g/mol
InChI Key: VEHUGRIKMHCJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729102B2

Procedure details

Under an argon atmosphere, to a mixture of 5-bromo-2-chloro-3-fluoropyridine (4.45 g) and toluene (50 mL) was added dropwise a hexane solution (1.6 M, 15.8 mL) of n-butyllithium at −78° C., and the obtained mixture was stirred at −78° C. for 5 min. To the reaction mixture was added trimethoxyborane (2.84 mL), and the obtained mixture was stirred at −78° C. for 15 min, and then at room temperature overnight. The reaction mixture was cooled to 0° C., 8M aqueous sodium hydroxide solution (3.17 mL) and 30% aqueous hydrogen peroxide (20 mL) were added thereto, and the obtained mixture was stirred at room temperature for 2 hr. The reaction mixture was cooled to 0° C., and saturated aqueous sodium thiosulfate solution was added thereto. The mixture was neutralized with 1M hydrochloric acid, and extracted with ethyl acetate. The combined organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.20 g).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Quantity
3.17 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
15.8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([F:9])[C:5]([Cl:8])=[N:6][CH:7]=1.C([Li])CCC.C[O:16]B(OC)OC.[OH-].[Na+].OO.S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CCCCCC.C1(C)C=CC=CC=1>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([OH:16])=[CH:3][C:4]=1[F:9] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.84 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
3.17 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
OO
Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
15.8 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the obtained mixture was stirred at −78° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the obtained mixture was stirred at room temperature for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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